Technical Monograph: 4-Chloro-2-(trifluoromethoxy)benzoyl chloride
Technical Monograph: 4-Chloro-2-(trifluoromethoxy)benzoyl chloride
Topic: 4-Chloro-2-(trifluoromethoxy)benzoyl chloride molecular structure Content Type: Technical Monograph Audience: Researchers, Senior Scientists, Medicinal Chemists
[1]
Executive Summary
4-Chloro-2-(trifluoromethoxy)benzoyl chloride (CAS: 1261779-42-3) is a specialized electrophilic building block utilized in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Characterized by the simultaneous presence of a lipophilic trifluoromethoxy (-OCF₃) group at the ortho position and a chlorine atom at the para position relative to the acyl chloride, this scaffold offers unique steric and electronic properties. The -OCF₃ moiety acts as a bioisostere for chlorine or trifluoromethyl groups but with distinct conformational flexibility and lipophilicity (Hansch π ≈ 1.04), making it critical for modulating metabolic stability and membrane permeability in drug design.
Molecular Architecture & Electronic Profile
The structural integrity of this compound is defined by the interplay between the electrophilic carbonyl center and the electron-withdrawing substituents on the benzene ring.
2.1 Structural Conformation
-
Ortho-Effect (Steric): The bulky trifluoromethoxy group at the C2 position exerts significant steric pressure on the carbonyl group at C1. Unlike a rigid -CF₃ group, the -OCF₃ group possesses rotational freedom around the C(aryl)-O bond. However, in the lowest energy conformation, the -OCF₃ group typically twists out of coplanarity with the benzene ring to minimize repulsion with the carbonyl oxygen, effectively shielding the carbonyl carbon from nucleophilic attack from the ortho face.
-
Para-Substitution: The chlorine atom at C4 provides a secondary electronic vector. While weakly deactivating via induction (-I), it is an ortho/para director via resonance (+M), though the inductive withdrawal dominates in the ground state of the benzoyl chloride.
2.2 Electronic Descriptors
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Carbonyl Electrophilicity: The cumulative electron-withdrawing effect of the 2-OCF₃ (σ_p ≈ 0.35) and 4-Cl (σ_p ≈ 0.23) substituents significantly increases the partial positive charge (δ+) on the carbonyl carbon compared to unsubstituted benzoyl chloride. This enhances reactivity toward nucleophiles, although this is kinetically tempered by the steric bulk of the 2-OCF₃ group.
-
Lipophilicity: The molecule is highly lipophilic, driven by the high fluorine content. This property is preserved in downstream amides or esters, often improving the blood-brain barrier (BBB) penetration of derived CNS drugs.
Synthesis & Manufacturing Protocols
The synthesis of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride typically proceeds via the chlorination of its corresponding carboxylic acid precursor.
3.1 Precursor Synthesis (Upstream)
The starting material, 4-chloro-2-(trifluoromethoxy)benzoic acid (CAS 142994-09-0), is generally synthesized via the oxidation of 4-chloro-2-(trifluoromethoxy)toluene or through the carboxylation of a lithiated 1-chloro-3-(trifluoromethoxy)benzene species.
3.2 Acid Chloride Formation (Core Protocol)
Reagents: Thionyl Chloride (
Experimental Procedure (Standardized):
-
Charge: A reaction vessel is charged with 1.0 eq of 4-chloro-2-(trifluoromethoxy)benzoic acid and anhydrous toluene (5 vol).
-
Activation: Catalytic DMF (0.01 eq) is added to form the Vilsmeier-Haack type active species.
-
Chlorination: Thionyl chloride (1.5 eq) is added dropwise at ambient temperature to control gas evolution (
, ). -
Reflux: The mixture is heated to 80°C for 3–5 hours. Completion is monitored by converting an aliquot to the methyl ester (MeOH quench) and analyzing via HPLC/GC.
-
Isolation: Solvent and excess
are removed under reduced pressure. The residue is vacuum distilled to yield the pure acid chloride as a clear to pale yellow liquid.
3.3 Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the conversion of the benzoic acid derivative to the acid chloride.
Physicochemical Properties[3][4][5][6][7][8][9][10][11]
| Property | Value (Experimental/Predicted) |
| CAS Number | 1261779-42-3 |
| Molecular Formula | |
| Molecular Weight | 259.01 g/mol |
| Physical State | Liquid (at 25°C) |
| Boiling Point | ~85–90°C at 15 mmHg (Predicted based on analogs) |
| Density | ~1.45 g/mL |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water. |
| Appearance | Colorless to light yellow oil |
Reactivity Profile & Applications
The reactivity of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride is defined by its function as an acylating agent.
5.1 Nucleophilic Acyl Substitution
The presence of the 2-OCF₃ group introduces a "Goldilocks" zone of reactivity. It is sufficiently electrophilic to react with weak nucleophiles (anilines, phenols) but sterically hindered enough to resist rapid hydrolysis compared to unhindered benzoyl chlorides, providing easier handling in open-air transfers (though moisture protection is still required).
-
Amide Coupling: Reacts with primary/secondary amines to form benzamides. Used in the synthesis of kinase inhibitors where the OCF₃ group occupies hydrophobic pockets in the ATP-binding site.
-
Friedel-Crafts Acylation: Reacts with electron-rich aromatics (in the presence of
) to form benzophenones. The 4-Cl substituent prevents unwanted side reactions at the para-position of the benzoyl ring.
5.2 Reactivity Network Diagram
Figure 2: Primary reactivity pathways. The formation of benzamides is the most common application in medicinal chemistry.
Handling, Safety, and Stability
-
Corrosivity: As an acid chloride, the compound releases HCl upon contact with moisture. It causes severe skin burns and eye damage (H314).
-
Storage: Must be stored under an inert atmosphere (
or Ar) at 2–8°C. -
Lachrymator: Like most benzoyl chlorides, it is a potent lachrymator. All operations must be conducted in a fume hood.
-
Quenching: Spills should be neutralized with sodium bicarbonate solution or dilute NaOH, taking care to manage the exotherm and gas evolution.
References
-
Fisher Scientific. (n.d.).[3] 4-Chloro-2-(trifluoromethoxy)benzoyl chloride, 97%. Retrieved from
-
PubChem. (n.d.).[4][5] 4-Chloro-2-(trifluoromethoxy)benzoyl chloride (Compound).[1] National Library of Medicine. Retrieved from [3]
- Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemMedChem, 4(1), 12-14. (Contextual grounding on OCF3 bioisosterism).
-
Alfa Aesar. (n.d.). Safety Data Sheet: 4-Chloro-2-(trifluoromethoxy)benzoyl chloride. (Referenced via Fisher Scientific catalog data).[3]
Sources
- 1. CAS RN 1261779-42-3 | Fisher Scientific [fishersci.es]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 4-Chloro-2-(trifluoromethoxy)benzoyl chloride, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. 2-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | CID 2777223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]

